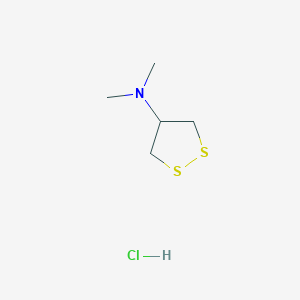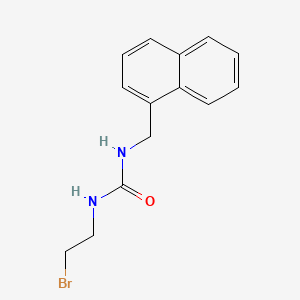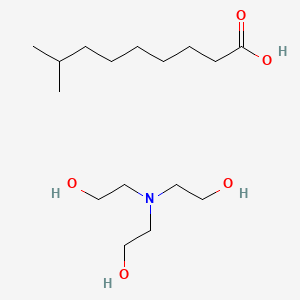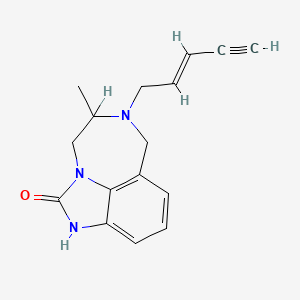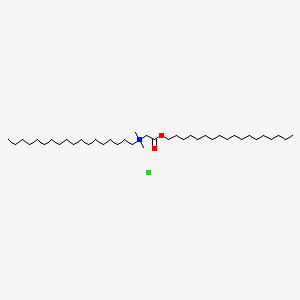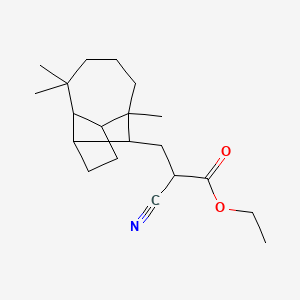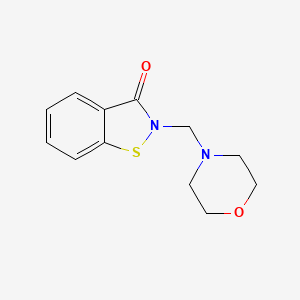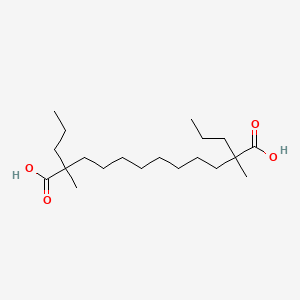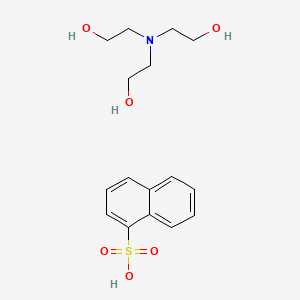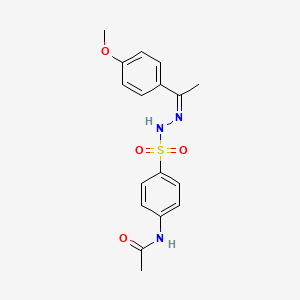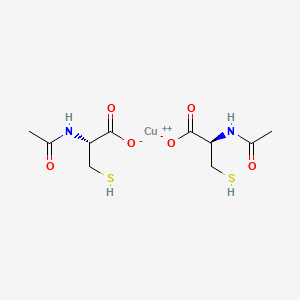
Cupric acetylcysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cupric acetylcysteine is a coordination compound formed by the interaction of cupric ions (Cu²⁺) with N-acetylcysteine, a derivative of the amino acid cysteine. This compound is of interest due to its potential applications in various fields, including medicine, chemistry, and industry. This compound exhibits unique properties due to the presence of both copper and acetylcysteine, which contribute to its antioxidant and catalytic activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cupric acetylcysteine can be synthesized by reacting cupric ions with N-acetylcysteine in an aqueous solution. The reaction typically occurs under acidic conditions (pH 1.4–2) to ensure the proper coordination of the cupric ions with the thiol and carboxyl groups of N-acetylcysteine . The reaction is monitored using UV/Vis absorption and circular dichroism (CD) spectroscopies to confirm the formation of the desired intermediates and final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and reactant concentrations to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Cupric acetylcysteine undergoes various chemical reactions, including:
Reduction: This compound can be reduced to form cuprous complexes under specific conditions.
Substitution: The thiol group of N-acetylcysteine can undergo substitution reactions with other electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as ascorbic acid. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of disulfide-bridged dicopper complexes, while reduction reactions may yield cuprous complexes .
Wissenschaftliche Forschungsanwendungen
Cupric acetylcysteine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of cupric acetylcysteine involves its ability to scavenge free radicals and reduce oxidative stress. The cupric ions in the compound can participate in redox reactions, alternating between Cu²⁺ and Cu⁺ states, which helps neutralize reactive oxygen species (ROS) . Additionally, N-acetylcysteine serves as a precursor to glutathione, a major antioxidant in cells, further enhancing the compound’s protective effects .
Vergleich Mit ähnlichen Verbindungen
Cupric acetylcysteine can be compared with other copper coordination compounds and thiol-containing antioxidants:
Cupric sulfate: Unlike this compound, cupric sulfate lacks the thiol group and does not exhibit the same antioxidant properties.
N-acetylcysteine: While N-acetylcysteine alone is a potent antioxidant, its coordination with cupric ions enhances its redox activity and stability.
Cupric chloride: Similar to cupric sulfate, cupric chloride does not have the thiol group and thus has different chemical and biological properties.
Eigenschaften
CAS-Nummer |
331283-85-3 |
|---|---|
Molekularformel |
C10H16CuN2O6S2 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
copper;(2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/2C5H9NO3S.Cu/c2*1-3(7)6-4(2-10)5(8)9;/h2*4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;;+2/p-2/t2*4-;/m00./s1 |
InChI-Schlüssel |
LDTUUSLTAZVMIN-SCGRZTRASA-L |
Isomerische SMILES |
CC(=O)N[C@@H](CS)C(=O)[O-].CC(=O)N[C@@H](CS)C(=O)[O-].[Cu+2] |
Kanonische SMILES |
CC(=O)NC(CS)C(=O)[O-].CC(=O)NC(CS)C(=O)[O-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


